molecular formula C19H18N2O4S2 B2748135 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-97-3

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2748135
CAS No.: 896362-97-3
M. Wt: 402.48
InChI Key: PSCSOYRJAMSMNL-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an ethoxyphenyl group, and a methylsulfonylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the thiazole intermediate.

    Formation of Methylsulfonylbenzamide Moiety: The final step involves the coupling of the thiazole-ethoxyphenyl intermediate with a methylsulfonylbenzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or ethoxyphenyl group.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its ability to modulate biological pathways, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has been explored as a lead compound in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the benzamide moiety are crucial for binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Uniqueness

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-3-25-14-10-8-13(9-11-14)16-12-26-19(20-16)21-18(22)15-6-4-5-7-17(15)27(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCSOYRJAMSMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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